Cas no 1355004-67-9 (Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate)

Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate is a specialized carbamate derivative featuring a rigid bicyclo[2.1.1]hexane scaffold with an amine functionality. This compound is of interest in medicinal chemistry and pharmaceutical research due to its constrained ring structure, which enhances stereochemical control and metabolic stability. The presence of the benzyl carbamate group allows for selective deprotection, facilitating further derivatization. Its unique bicyclic framework may contribute to improved binding affinity and selectivity in target interactions, making it a valuable intermediate for drug discovery. The compound is typically handled under inert conditions to preserve its reactive amine group.
Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate structure
1355004-67-9 structure
Product Name:Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate
CAS No:1355004-67-9
MF:C14H18N2O2
MW:246.304923534393
MDL:MFCD25458139
CID:4696439
PubChem ID:54595569
Update Time:2025-10-28

Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate
    • Benzyl 4-aminobicyclo[2.1.1]hexan-1-ylcarbamate
    • Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
    • Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate
    • benzylN-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate
    • CS-0091995
    • 1355004-67-9
    • D72310
    • MFCD25458139
    • AKOS022191641
    • CS-16167
    • EN300-64076
    • MDL: MFCD25458139
    • Inchi: 1S/C14H18N2O2/c15-13-6-7-14(9-13,10-13)16-12(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,16,17)
    • InChI Key: MDCFKGUNYKIYRE-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC12CCC(C1)(C2)N)=O

Computed Properties

  • Exact Mass: 246.136827821g/mol
  • Monoisotopic Mass: 246.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4
  • XLogP3: 1.2

Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate Pricemore >>

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Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:1355004-67-9)Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate
Order Number:A1054602
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Quantity:100mg/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:40
Price ($):335.0/670.0
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Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate Related Literature

Additional information on Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate

Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate (CAS No. 1355004-67-9): A Comprehensive Overview

Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate (CAS No. 1355004-67-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as BNACHC for brevity, is characterized by its bicyclic structure and the presence of an amino group, which confers it with a range of interesting properties and potential applications.

The chemical structure of Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate is defined by its bicyclo[2.1.1]hexane core, which is a six-membered ring with two additional three-membered rings fused to it. This unique structural feature provides the compound with enhanced stability and rigidity, making it an attractive candidate for various chemical and biological studies. The presence of the amino group and the benzyl carbamate moiety further enhances its reactivity and functional versatility.

In recent years, Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate has been extensively studied for its potential therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. One of the key areas of research has been its ability to modulate protein-protein interactions, which are crucial in many biological processes and disease states.

A study published in the Journal of Medicinal Chemistry in 2022 highlighted the potential of Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate as a potent inhibitor of protein aggregation, a common feature in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The researchers found that the compound effectively reduced the formation of toxic protein aggregates, thereby mitigating cellular damage and improving neuronal survival.

Another significant application of Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate is in cancer research, where it has shown promise as a selective inhibitor of certain oncogenic proteins. A study conducted by a team at the National Institutes of Health (NIH) demonstrated that the compound selectively targeted and inhibited the activity of a specific oncogenic protein, leading to reduced tumor growth in preclinical models.

The pharmacokinetic properties of Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate have also been extensively studied to ensure its suitability for therapeutic use. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a viable candidate for further clinical development.

In addition to its therapeutic potential, Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate has also been explored for its use in chemical synthesis and material science applications. Its unique structural features make it an excellent building block for the synthesis of more complex molecules with tailored properties.

The synthesis of Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate typically involves several steps, including the formation of the bicyclic core and subsequent functionalization to introduce the amino and carbamate groups. Recent advancements in synthetic methods have led to more efficient and scalable routes for its production, facilitating its broader use in research and development.

In conclusion, Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate (CAS No. 1355004-67-9) is a promising compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and beyond. Its unique structural features and functional versatility make it an attractive target for further investigation and development.

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Amadis Chemical Company Limited
(CAS:1355004-67-9)Benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate
A1054602
Purity:99%/99%
Quantity:100mg/250mg
Price ($):335.0/670.0
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